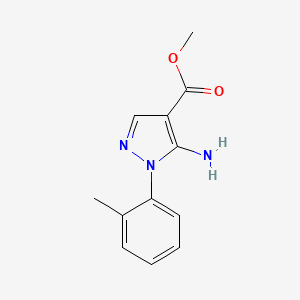
Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of the amino group (-NH2) and the carboxylate ester group (-COOCH3) could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole compounds are known to participate in a variety of chemical reactions, often serving as precursors to more complex compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the polar amino and carboxylate ester groups could influence its solubility in different solvents .Mecanismo De Acción
The mechanism of action of Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate in lab experiments is its relatively low toxicity. It has also been found to be stable under various conditions, making it suitable for use in different experimental setups. However, one of its limitations is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate. One potential direction is to study its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent. Additionally, more research is needed to understand the compound's mechanism of action and to identify its molecular targets.
Métodos De Síntesis
There are several methods to synthesize Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, including the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by esterification with methanol and acidification with hydrochloric acid. Another method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of sodium acetate and chloroacetic acid.
Aplicaciones Científicas De Investigación
Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been widely studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
methyl 5-amino-1-(2-methylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-3-4-6-10(8)15-11(13)9(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOKRNCXXVIXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/no-structure.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2621732.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide](/img/structure/B2621734.png)
![5-Methyl-2-(m-tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621736.png)
![N-[2-[4-(Methoxymethyl)pyrimidin-2-yl]ethyl]but-2-ynamide](/img/structure/B2621738.png)
![N-((5-methylfuran-2-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2621739.png)
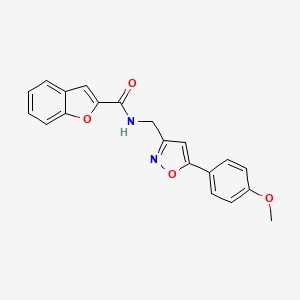
![3,4-dimethoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2621743.png)
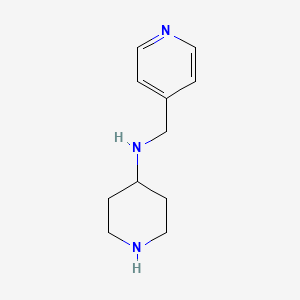
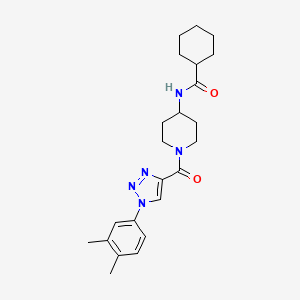
![1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621749.png)
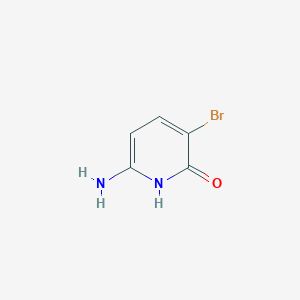
![Methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2621751.png)
